(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one

Chiral intermediate Enantiomeric purity nAChR modulator synthesis

Researchers synthesizing ABT-418 or nAChR-targeted analogs require enantiomerically pure intermediates-racemic or regioisomeric mixtures compromise receptor binding and regulatory approval. This (S)-enantiomer (CAS 163849-08-9) solves this: • >99.6% ee ensures enantiopure API production, prerequisite for cGMP regulatory filing • Established 46% synthetic yield enables reliable cost modeling for process scale-up • Defined (S)-stereochemistry at 5-position essential for downstream chiral centers in ABT-418 and analogs

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 163849-08-9
Cat. No. B062453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one
CAS163849-08-9
Synonyms2-Pyrrolidinone,5-(3-methyl-5-isoxazolyl)-,(S)-(9CI)
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2CCC(=O)N2
InChIInChI=1S/C8H10N2O2/c1-5-4-7(12-10-5)6-2-3-8(11)9-6/h4,6H,2-3H2,1H3,(H,9,11)/t6-/m0/s1
InChIKeyACJNGHUXJVMXRT-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one: Chiral Intermediate for nAChR Modulators


(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one, also designated 5(S)-(3-methyl-5-isoxazolyl)-2-pyrrolidinone, is a chiral pyrrolidinone bearing a 3-methylisoxazole moiety. It is recognized as a high-purity intermediate employed in the synthesis of enantiomerically pure neuronal nicotinic acetylcholine receptor (nAChR) modulators, most notably ABT-418 [1]. This compound features a defined (S)-stereochemistry at the 5-position of the lactam ring, which is essential for generating downstream chiral centers in target pharmaceuticals .

Why the (S)-Enantiomer Is Not Interchangeable with Racemates or Achiral Analogs


Procurement of a racemic mixture or a regioisomeric analog of this compound is not equivalent to sourcing the specific (S)-enantiomer. The biological target of the downstream drug candidates, ABT-418, requires a defined (S)-stereochemistry at the pyrrolidine ring for optimal binding to nicotinic acetylcholine receptors [1]. The use of a racemate would introduce an inactive or less potent enantiomer, potentially complicating pharmacological profiles and reducing synthetic efficiency. Furthermore, the compound's specific substitution pattern—the direct linkage of the isoxazole to the 5-position of the pyrrolidinone—is crucial for subsequent N-alkylation steps. Altering this core structure, for example by moving the isoxazole to the 3-position, would yield a different pharmacophore scaffold, rendering it unsuitable for the established synthetic route to ABT-418 and its analogs [2].

Differentiation Evidence for (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one


Enantiomeric Purity Ensuring Stereochemical Integrity for ABT-418

The synthesis of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one, as described in the foundational patent, yields the title compound with an enantiomeric excess (ee) of >99.6%, as determined by HPLC analysis on a Chiralark AD column . This high degree of stereochemical purity is critical because the (S)-enantiomer serves as the direct precursor to ABT-418, a drug candidate whose nAChR agonist activity is stereospecific. In contrast, a racemic synthesis would provide only 50% of the active enantiomer, necessitating a cumbersome and costly chiral resolution step.

Chiral intermediate Enantiomeric purity nAChR modulator synthesis

Synthetic Yield Supporting Scalable ABT-418 Manufacturing

The patented synthetic procedure for (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one provides an isolated yield of 46% . When considering the subsequent conversion of this intermediate to ABT-418, which is reported to proceed with an overall yield of 35% over seven steps from a different precursor [1], the use of this specific intermediate streamlines the synthetic pathway. An alternative four-step route to ABT-418 from L-proline also achieves a 35% overall yield [2]. While the yield for this single step may appear moderate, it is achieved in conjunction with exceptional stereocontrol (>99.6% ee) and is integral to a validated, patent-protected process that ensures the final drug substance's stereochemical fidelity.

Synthetic yield Process chemistry Scale-up

Patented Key Intermediate in the nAChR Agonist Pipeline

The compound 5(S)-(3-methyl-5-isoxazolyl)-2-pyrrolidinone is explicitly claimed as one of three novel intermediates in U.S. Patent 5,508,418, which describes a method for preparing enantiomerically-pure 3-methyl-5-(1-alkyl-2(S)-pyrrolidinyl)isoxazoles [1]. This patent, assigned to Abbott Laboratories, underscores the compound's essential role in generating ABT-418 and its analogs. The patent specifically highlights that this intermediate enables the production of the final drug substance in high yield and with the requisite enantiomeric purity. Generic pyrrolidinone-isoxazole hybrids are not similarly protected or validated for this specific application.

Patent-protected intermediate nAChR agonist ABT-418 synthesis

N-Methyl Absence May Circumvent Metabolic Oxidation of ABT-418

The primary metabolism of ABT-418 is oxidation at the C5' position of the pyrrolidine ring, a reaction mediated by liver microsomal flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzymes [1]. (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one, which lacks the N-methyl group present in ABT-418, presents a distinct chemical handle for further derivatization. While direct comparative metabolic data for this specific intermediate are not available, its structure implies that it avoids the major metabolic liability (C5' oxidation) of its downstream product, ABT-418. This suggests that it could serve as a starting point for developing metabolically more stable analogs, should the N-methyl oxidation prove to be a limiting factor in ABT-418's clinical profile.

Metabolic stability CYP450 oxidation Drug metabolism

Optimal Procurement Scenarios for (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one


cGMP Manufacturing Scale-Up for ABT-418 and Related nAChR Agonists

Procurement of this intermediate is essential for pharmaceutical manufacturers and contract research organizations (CROs) engaged in the cGMP synthesis of ABT-418 or its analogs. The documented >99.6% ee ensures the production of an enantiomerically pure active pharmaceutical ingredient (API), a prerequisite for regulatory approval. The established yield (46%) provides a reliable cost model for process validation and commercial production.

Medicinal Chemistry for Metabolically Stabilized nAChR Modulators

Medicinal chemistry teams aiming to optimize the metabolic profile of nAChR agonists can utilize this compound as a core scaffold. Its structure, lacking the N-methyl group associated with C5' oxidation in ABT-418 [1], offers a starting point for synthesizing a library of analogs with varied N-substituents. This allows for systematic exploration of structure-activity relationships (SAR) around the pyrrolidine nitrogen to improve metabolic stability and overall drug-like properties.

Patent-Driven Process Development and IP Protection

Organizations seeking to establish freedom-to-operate or to develop proprietary manufacturing processes for nAChR-targeted therapeutics must source this specific intermediate. Its explicit claim in US 5,508,418 [2] means that using a different intermediate may circumvent existing IP, but sourcing the patented compound ensures alignment with a validated and legally protected synthetic pathway, which can be advantageous for securing follow-on patents or for technology transfer agreements.

Academic and Pre-Clinical Research on Cholinergic Neurotransmission

Academic laboratories investigating the role of nicotinic receptors in cognitive function, anxiety, and neurodegenerative diseases require high-purity chiral intermediates to prepare tool compounds like ABT-418 [3]. The compound's established synthesis enables researchers to reliably generate the active drug candidate in-house, ensuring batch-to-batch consistency for in vivo efficacy and pharmacokinetic studies, thereby improving the reproducibility of preclinical findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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